canagliflozin hemihydrate

SGLT2 inhibitor selectivity IC50

Canagliflozin hemihydrate (CAS 928672-86-0) is the only SGLT2 inhibitor with a 158-fold SGLT2/SGLT1 selectivity ratio, enabling unique mechanistic studies of SGLT1-dependent effects. A 2025 network meta-analysis ranks it highest for reducing all-cause mortality, cardiovascular death, and heart failure hospitalizations. Its HbA1c-lowering Emax is 1.33-fold higher than other SGLT2 inhibitors, and PBPK/PD modeling confirms a single 100 mg once-daily dose across all renal impairment stages—simplifying PK/PD and dose-ranging study design. Choose this hemihydrate form for superior glycemic potency, cardiovascular outcomes research, and SGLT1 mechanistic investigations.

Molecular Formula C48H52F2O11S2
Molecular Weight 907.0 g/mol
Cat. No. B8070388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecanagliflozin hemihydrate
Molecular FormulaC48H52F2O11S2
Molecular Weight907.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC=C(C=C4)F.O
InChIInChI=1S/2C24H25FO5S.H2O/c2*1-13-2-3-15(24-23(29)22(28)21(27)19(12-26)30-24)10-16(13)11-18-8-9-20(31-18)14-4-6-17(25)7-5-14;/h2*2-10,19,21-24,26-29H,11-12H2,1H3;1H2
InChIKeyVHOFTEAWFCUTOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canagliflozin Hemihydrate: Baseline Specifications for SGLT2 Inhibitor Research and Procurement


Canagliflozin hemihydrate (CAS 928672-86-0) is the hemihydrate crystalline form of canagliflozin, a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor [1]. It functions by blocking glucose reabsorption in the renal proximal tubule, thereby increasing urinary glucose excretion (UGE) and reducing plasma glucose via an insulin-independent mechanism [2]. In cell-free assays, canagliflozin inhibits human SGLT2 (hSGLT2) with an IC50 of 2.2 nM and exhibits a 413-fold selectivity over hSGLT1 [3].

Canagliflozin Hemihydrate: Why Interchangeability with Other SGLT2 Inhibitors Is Not Supported by Quantitative Evidence


Although all SGLT2 inhibitors share a common class mechanism, they exhibit statistically significant and clinically meaningful differences in SGLT2/SGLT1 selectivity, efficacy on glycemic control, and clinical outcome profiles that preclude generic substitution [1]. Direct head-to-head and network meta-analyses demonstrate that the pharmacodynamic and clinical efficacy of canagliflozin hemihydrate are not equivalent to those of its closest analogs, such as empagliflozin and dapagliflozin [2]. These differential characteristics necessitate a compound-specific evaluation for scientific research and therapeutic application selection, which is quantitatively substantiated in the evidence guide below [3].

Canagliflozin Hemihydrate: A Quantitative Evidence Guide for Differentiated Scientific Selection


SGLT2/SGLT1 Selectivity: A Quantitative Comparison of Canagliflozin, Dapagliflozin, and Empagliflozin

Canagliflozin exhibits a distinct SGLT2/SGLT1 selectivity profile compared to its primary analogs. In a direct head-to-head in vitro study, the SGLT2 selectivity of canagliflozin was 158-fold, which is substantially lower than the 2,677-fold selectivity of empagliflozin and the 1,241-fold selectivity of dapagliflozin [1]. This difference arises from canagliflozin's higher relative potency for SGLT1 (IC50 = 663 nM) compared to empagliflozin (IC50 = 8,300 nM) [1].

SGLT2 inhibitor selectivity IC50 in vitro pharmacology

HbA1c Reduction: Canagliflozin Demonstrates Superior Glycemic Efficacy vs. Other SGLT2 Inhibitors

A model-based meta-analysis of randomized controlled trials revealed that canagliflozin has a significantly higher maximum achievable HbA1c reduction (Emax) compared to other SGLT2 inhibitors, including dapagliflozin, empagliflozin, ipragliflozin, luseogliflozin, and tofogliflozin [1]. The estimated Emax for canagliflozin was 1.33-fold higher than the unified Emax for the comparator drugs [1].

Type 2 Diabetes HbA1c efficacy meta-analysis

Comparative Effectiveness in Heart Failure and Type 2 Diabetes: Canagliflozin Ranks Highest in Network Meta-Analysis

A 2025 systematic review and network meta-analysis of 17 RCTs (n=17,809) evaluated SGLT2 inhibitors in patients with both heart failure (HF) and type 2 diabetes (T2DM). Among the SGLT2i class, canagliflozin achieved the highest p-scores for reducing all-cause mortality (ACM, p-score=0.86), cardiovascular death (CVD, p-score=0.82), and hospitalization for heart failure (HHF, p-score=0.88) [1].

Heart Failure Type 2 Diabetes cardiovascular outcomes network meta-analysis

Pharmacokinetic/Pharmacodynamic Modeling in Renal Impairment: Dose Optimization for Canagliflozin vs. Comparators

A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model predicted optimal dosing for SGLT2 inhibitors in T2DM patients with varying degrees of renal insufficiency. For canagliflozin, 100 mg once daily was predicted to be optimal for mild, moderate, and severe renal impairment, whereas dapagliflozin 10 mg was optimal only for mild and moderate impairment, and empagliflozin 10 mg was predicted to be optimal for severe impairment [1].

renal impairment PBPK modeling pharmacodynamics dosing regimen

Safety Profile Differentiation: Lower Genital Infection Risk but Higher UTI Risk vs. Empagliflozin

In a large comparative effectiveness study emulating a target trial (n=657,814), canagliflozin initiators were compared to empagliflozin initiators. Canagliflozin was associated with a 6% lower risk of genital infections (HR 0.94, 95% CI 0.91-0.97) but a 13% higher risk of severe urinary tract infections (HR 1.13, 95% CI 1.03-1.24) compared to empagliflozin [1].

safety genital infection urinary tract infection comparative effectiveness

Canagliflozin Hemihydrate: Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Scenario 1: Cardiovascular Outcomes Research in Heart Failure with Type 2 Diabetes

For preclinical or clinical research programs focused on the dual burden of heart failure (HF) and type 2 diabetes (T2DM), canagliflozin hemihydrate is supported by the highest-ranked efficacy among SGLT2 inhibitors for reducing all-cause mortality, cardiovascular death, and heart failure hospitalizations, as determined by a 2025 network meta-analysis [1]. This evidence makes it a preferred candidate for outcomes trials in this specific patient population.

Scenario 2: Studies Investigating SGLT1-Mediated Effects or Differential Pharmacodynamics

Canagliflozin's uniquely lower SGLT2/SGLT1 selectivity (158-fold) compared to empagliflozin (2,677-fold) and dapagliflozin (1,241-fold) [1] renders it a valuable tool for investigators seeking to delineate the contributions of SGLT1 inhibition to the overall therapeutic profile of the class. This compound should be prioritized for experimental models designed to explore SGLT1-dependent mechanisms or off-target effects.

Scenario 3: Glycemic Control Optimization Studies in Type 2 Diabetes

Research programs aiming to achieve maximal HbA1c reduction with an SGLT2 inhibitor should consider canagliflozin hemihydrate, as a model-based meta-analysis indicates its Emax for HbA1c lowering is 1.33-fold higher than a unified model for other major SGLT2 inhibitors (dapagliflozin, empagliflozin, ipragliflozin, luseogliflozin, and tofogliflozin) [1]. This superior efficacy profile is a key differentiator for studies where glucose-lowering potency is the primary endpoint.

Scenario 4: Pharmacokinetic/Pharmacodynamic Modeling and Renal Impairment Dosing Studies

For research involving patients with type 2 diabetes and renal insufficiency, canagliflozin hemihydrate offers a compelling advantage. PBPK/PD modeling predicts that a single 100 mg once-daily dose is optimal across mild, moderate, and severe renal impairment, in contrast to other SGLT2 inhibitors which require dose adjustments based on renal function stage [1]. This simplifies experimental design and provides a robust foundation for dose-ranging and PK/PD studies in this challenging population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for canagliflozin hemihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.